4-Chloro-2-hydroxy-3-nitropyridine
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 4-Chloro-2-hydroxy-3-nitropyridine, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, involves novel protocols using Vilsmeier–Haack chlorination. The structural characteristics of these compounds are elucidated through X-ray analysis, IR, NMR, and electronic spectroscopy, highlighting their complex synthesis pathways and the importance of precise conditions for their production (Jukić et al., 2010).
Molecular Structure Analysis
The molecular structure and vibrational assignments of compounds with nitropyridine components have been extensively analyzed using density functional theory (DFT). For example, studies on 3-hydroxy-6-methyl-2-nitropyridine utilized DFT B3LYP methods, revealing insights into the molecule's stability, bond strength, and electron density distributions (Karnan et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 4-Chloro-2-hydroxy-3-nitropyridine and its analogs demonstrate the compound's reactivity and versatility. For instance, reactions of 2-amino-3-hydroxypyridine with 2-chloro-3-nitropyridine explored the production of various heterocyclic compounds, highlighting the influence of solvents and catalysts on yield and reaction pathways (Okafor, 1976).
Physical Properties Analysis
Vibrational spectroscopic studies, such as FT-IR and FT-Raman, alongside natural bond orbital (NBO) analysis and molecular electrostatic potential surface investigations, provide comprehensive insights into the physical properties of nitropyridine derivatives. These analyses contribute to a deeper understanding of the compound's molecular stability, vibrational characteristics, and electronic structure (Balachandran et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-Chloro-2-hydroxy-3-nitropyridine derivatives are influenced by their molecular structure and the presence of functional groups. Studies involving nitration, base-catalyzed reactions, and the effects of different solvents shed light on the compound's reactivity and potential for creating complex molecular structures. Such investigations highlight the intricacies of chemical behavior and the importance of specific conditions for desired reactions (Smirnov et al., 1971).
Scientific Research Applications
Synthesis and Application in Organic Chemistry :
- 4-Chloro-2-hydroxy-3-nitropyridine is used in the preparation of 2-(4-Methoxybenzyloxy)-3-nitropyridine (PMBONPy), which is effective in methoxybenzylation of hydroxy groups. This compound is synthesized from 2-chloro-3-nitropyridine and shows reactivity with various hydroxy groups, resulting in high yields of PMB ethers under mild conditions (Nakano et al., 2001).
Vibrational and Molecular Structure Analysis :
- Studies on compounds closely related to 4-Chloro-2-hydroxy-3-nitropyridine, such as 2-hydroxy-4-methyl-3-nitropyridine, have been conducted to analyze their conformational stability and vibrational properties. These studies involve theoretical simulations and spectroscopy, contributing to understanding molecular stability and reactivity (Balachandran et al., 2012).
Reactivity and Mechanistic Studies :
- Research on the reactivity of 4-Chloro-2-hydroxy-3-nitropyridine with other compounds, such as benzyl N-hydroxy-N-phenylcarbamate, shows the potential for introducing amino groups into heterocycles. These findings are relevant to understanding mechanisms similar to the benzidine rearrangement (Sheradsky et al., 1980).
Pharmaceutical Research and Anticancer Applications :
- The synthesis of 4-hydroxypyridine derivatives from 4-Chloro-2-hydroxy-3-nitropyridine has been explored for potential anticancer applications. These compounds were tested for their effects on cell proliferation and survival in mice with leukemia (Temple et al., 1983).
Spectroscopic and Structural Analyses :
- Further studies include vibrational spectroscopic analyses of derivatives of 4-Chloro-2-hydroxy-3-nitropyridine, providing insights into molecular structure and electronic properties. These analyses are crucial for understanding the physical and chemical characteristics of these compounds (Sangeetha & Mathammal, 2016).
Chemical Synthesis and Reactions :
- Research also includes the synthesis of other pyridine derivatives starting from 4-Chloro-2-hydroxy-3-nitropyridine, exploring various chemical reactions and mechanisms. This contributes to the broader understanding of pyridine chemistry and its applications (Jukić et al., 2010).
Photochemical Studies :
- Studies on the photochemical reduction of nitropyridine derivatives related to 4-Chloro-2-hydroxy-3-nitropyridine have been conducted, providing insights into photochemical processes and potential applications (Hashimoto et al., 1971).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-3-nitro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2H,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIZCTHOMJXNIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333951 | |
Record name | 4-Chloro-2-hydroxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-hydroxy-3-nitropyridine | |
CAS RN |
165547-79-5 | |
Record name | 4-Chloro-2-hydroxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitro-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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